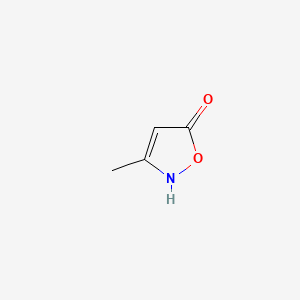

3-Methyl-1,2-oxazol-5-ol

Description

Significance of Oxazole (B20620) Ring Systems in Organic Chemistry Research

Oxazole and its isomer, isoxazole (B147169) (1,2-oxazole), represent prominent structural motifs in the fields of pharmaceutical chemistry and organic synthesis. rsc.org These five-membered aromatic heterocycles are considered "privileged scaffolds" because their derivatives can engage in a wide array of non-covalent interactions, such as hydrogen bonding and π–π stacking. rsc.org This versatility makes them integral to the structure of numerous compounds with a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. rsc.orgnih.gov

The oxazole ring system is a cornerstone in medicinal chemistry, with many compounds containing this nucleus developed as therapeutic agents. nih.govtandfonline.com Beyond pharmaceuticals, these heterocyclic systems are crucial in the development of agricultural chemicals, materials science, and as building blocks in complex organic syntheses. rsc.org Their stability and reactivity profiles allow for the construction of diverse molecular architectures, fueling ongoing research into new synthetic methodologies and applications. mdpi.comnih.gov

Overview of 1,2-Oxazole Isomers and Their Distinctive Characteristics

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. wikipedia.org The constitutional isomers are defined by the relative positions of these heteroatoms. The 1,3-oxazole isomer, commonly referred to simply as oxazole, features a nitrogen and an oxygen atom separated by a carbon atom. wikipedia.org In contrast, the 1,2-oxazole isomer, known as isoxazole, is characterized by having the oxygen and nitrogen atoms directly adjacent to each other. wikipedia.org

Table 2: Comparison of Oxazole Isomers

| Characteristic | 1,2-Oxazole (Isoxazole) | 1,3-Oxazole |

|---|---|---|

| Arrangement | Oxygen and nitrogen atoms are adjacent (positions 1 and 2). | Oxygen and nitrogen atoms are separated by a carbon (positions 1 and 3). |

| Parent Compound |  |  |

| Reactivity | The weak N-O bond can lead to ring cleavage under certain conditions, such as UV irradiation. wikipedia.org | Generally stable, but can undergo ring-opening with concentrated acids. tandfonline.com Electrophilic substitution often occurs at the C5 position. wikipedia.org |

| Synthesis | Commonly synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes or by reacting hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. wikipedia.orgnih.gov | Classic methods include the Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones) and the Fischer oxazole synthesis. wikipedia.org |

The isoxazole ring is found in several natural products, such as ibotenic acid, and forms the core of numerous synthetic pharmaceuticals, including certain antibiotics and COX-2 inhibitors. wikipedia.org Its chemical properties are influenced by the electron-rich nature of the ring and the inherent weakness of the N-O bond, which can be exploited in synthetic chemistry for ring-rearrangement reactions. wikipedia.org

Positioning of 3-Methyl-1,2-oxazol-5-ol in the Landscape of Heterocyclic Research

This compound is primarily recognized in the research landscape as a versatile chemical building block. Its bifunctional nature, possessing both a nucleophilic hydroxyl group (or its keto tautomer) and a methyl group, allows for a range of chemical modifications. This makes it a valuable precursor for synthesizing more complex, substituted isoxazole derivatives.

Research involving related structures highlights the utility of the 3-methylisoxazole (B1582632) core. For instance, derivatives like 3-amino-5-methylisoxazole (B124983) and various 3,4-dimethylisoxazol-5-ol (B1633434) compounds are used as starting materials in the synthesis of molecules for biological screening or as components in materials science. researchgate.net The functional groups on the this compound ring provide reactive sites for constructing larger molecules, which may be explored for applications in medicinal chemistry or the development of functional materials. nih.gov Its role is therefore foundational, serving as a starting point for the generation of diverse chemical libraries aimed at discovering novel compounds with specific functions.

Compound Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-3-2-4(6)7-5-3/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPXDMCZKAPJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)ON1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183990 | |

| Record name | 3-Methylisoxazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29871-83-8, 45469-93-0 | |

| Record name | 3-Methylisoxazol-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029871838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylisoxazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-oxazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Tautomeric Equilibria of 3 Methyl 1,2 Oxazol 5 Ol

Analysis of Molecular Geometry and Electronic Structure

The molecular structure of isoxazole (B147169) derivatives has been a subject of both experimental and computational studies. The geometry of the 3-methyl-1,2-oxazol-5-ol ring system and its electronic characteristics are crucial for understanding its reactivity and interactions.

Theoretical calculations, particularly using Density Functional Theory (DFT), provide significant insights into these properties. For the related 3-methylisoxazole (B1582632), computational studies have determined key geometric and electronic parameters. These calculations help in understanding the fundamental structure from which the properties of this compound can be inferred. For instance, the barrier to internal rotation of the methyl group in similar methyl-substituted isoxazoles has been calculated, indicating slight changes in electronic structure upon substitution or interaction with other molecules. acs.org

DFT calculations at the B3LYP/6-311++G(d,p) level are a common method for optimizing molecular geometries and predicting electronic properties like HOMO-LUMO energy gaps and molecular electrostatic potential. researchgate.netmdpi.com These studies reveal that the isoxazole ring is an extended π-electron system where electronic effects are efficiently transmitted.

Table 1: Calculated Electronic Properties for Isoxazole Derivatives

| Compound | ΔE (LUMO-HOMO) (eV) | Ionization Potential (IP) (eV) | Electron Affinity (EA) (eV) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|---|

| Isoxazole | 34.98 | 3.113 | 3.423 | 2.75 | researchgate.net |

| 3-Methyl isoxazole | 25.69 | 3.311 | 3.842 | 2.77 | researchgate.net |

This table presents data for the parent isoxazole and 3-methylisoxazole to provide context for the electronic structure of the title compound.

Investigation of Keto-Enol Tautomerism in this compound

A defining characteristic of this compound is its existence as a mixture of tautomers. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. In this case, the compound participates in keto-enol tautomerism, existing in equilibrium with its keto forms, primarily 3-methylisoxazol-5(4H)-one and 3-methylisoxazol-5(2H)-one. nih.govorientjchem.org The relative stability of these forms is influenced by factors such as the solvent and substitution patterns. mdpi.com

The principal tautomeric forms are:

OH-form (enol): this compound

CH-form (keto): 3-Methylisoxazol-5(4H)-one

NH-form (keto): 3-Methylisoxazol-5(2H)-one

Studies on analogous pyrazolone (B3327878) and isoxazolone systems consistently show that the keto forms (specifically the CH-tautomer) are generally the most thermodynamically stable. nih.gov

Experimental Spectroscopic Probes of Tautomeric Forms

Spectroscopic methods are essential for identifying and quantifying the different tautomers present in a sample.

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the keto and enol forms. The keto tautomer is characterized by a strong absorption band for the carbonyl group (C=O) typically appearing around 1714-1732 cm⁻¹. semanticscholar.orgscielo.org.mxbeilstein-journals.org The enol form, conversely, would show a characteristic O-H stretching vibration. In studies of related substituted isoxazolones, the C=O stretch is a key diagnostic peak. semanticscholar.orgbeilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the dominant tautomeric form in solution. For derivatives of the keto form, (Z)-4-arylmethylene-3-methylisoxazol-5(4H)-one, the methyl group protons (CH₃) appear as a singlet around δ 2.3 ppm. semanticscholar.orgscielo.org.mx The carbonyl carbon (C=O) in the ¹³C NMR spectrum is typically observed at δ 167-170 ppm. semanticscholar.orgscielo.org.mx The presence of multiple sets of signals can indicate a mixture of tautomers, although rapid interconversion on the NMR timescale can sometimes result in averaged signals. mdpi.comresearchgate.net In some cases, NMR spectra can be complex due to the presence of a mixture of tautomers, making definitive assignment challenging without the aid of computational data. researchgate.net

Mass Spectrometry (MS): Mass spectrometry studies on isoxazol-5-ones have indicated that in the gas phase, the CH-tautomeric form (keto form) tends to be the predominant species observed prior to fragmentation.

Conformational Analysis and Stereochemical Considerations

The core molecule, this compound, and its primary tautomers are achiral. The isoxazole ring is largely considered to be planar. However, crystallographic studies of related substituted dihydro-isoxazole-ol compounds have shown that the ring can adopt a shallow envelope conformation, where one atom is displaced from the mean plane of the other four.

Conformational analysis for this molecule primarily concerns the rotation of the C3-methyl group. The barrier to internal rotation of the methyl group in 3-methylisoxazole has been studied, and it is influenced by the electronic structure of the heterocyclic ring. acs.org For the parent molecule, there are no stereocenters. Stereoisomerism would only arise with appropriate substitution on the ring or on a side chain that introduces a chiral center or restricts rotation to create axial chirality.

Synthetic Methodologies for 3 Methyl 1,2 Oxazol 5 Ol and Its Analogs

Classical and Contemporary Synthetic Routes to 1,2-Oxazole Cores

The construction of the 1,2-oxazole (isoxazole) skeleton has traditionally been dominated by two principal strategies. nih.gov The first is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne. nih.govmdpi.com This method is a powerful tool for creating substituted isoxazolines and isoxazoles. mdpi.comnih.gov The second classical route involves the condensation reaction of a three-carbon synthon, such as a 1,3-diketone or an α,β-unsaturated ketone, with hydroxylamine (B1172632) or its salts. nih.gov

In recent decades, a diverse array of contemporary methods has emerged, expanding the synthetic chemist's toolbox. These modern routes often offer improved yields, milder reaction conditions, and greater control over selectivity. Notable advancements include:

Metal-Catalyzed Reactions: Various transition metals have been employed to catalyze the formation of oxazole (B20620) rings. Gold-catalyzed tandem cyclization-fluorination has been used to create fluoroisoxazoles, while palladium-catalyzed methods allow for the direct and highly regioselective arylation of the oxazole ring at either the C-2 or C-5 position. nih.govnih.gov Rhodium catalysts facilitate the annulation of 1,2,3-triazoles with aldehydes to produce 2,5-diaryl substituted oxazoles. rsc.org

Ionic Liquids: The use of ionic liquids, such as butylmethylimidazolium (B1222432) salts, as recyclable solvents provides an environmentally friendly alternative for the synthesis of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine. nih.gov

Van Leusen Oxazole Synthesis: This one-pot reaction utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles and has become a cornerstone strategy for preparing a wide variety of oxazole-based compounds. mdpi.comnih.gov

Oxidative Cyclizations: Copper-catalyzed oxidative dehydrogenative annulation of alkynes and amines, as well as iodine-mediated tandem oxidative cyclizations, have been developed for synthesizing substituted oxazoles. rsc.org

These methods, summarized in the table below, highlight the evolution of oxazole synthesis from classical condensations to highly sophisticated, metal-mediated transformations.

Table 1: Overview of Classical and Contemporary Routes to 1,2-Oxazole Cores

| Synthetic Strategy | Key Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxides, Alkenes/Alkynes | - | Fundamental route to isoxazoles/isoxazolines. | nih.govmdpi.com |

| Condensation Reaction | 1,3-Diketones, Hydroxylamine | Acid or Base | Classical, widely used method. | nih.gov |

| Direct Arylation | Oxazole, Aryl Halides | Palladium Complex | Highly regioselective C-H functionalization. | nih.gov |

| Annulation Reaction | 1,2,3-Triazoles, Aldehydes | Rhodium(II) Complex | Access to 2,5-diaryl oxazoles. | rsc.org |

| Van Leusen Synthesis | Aldehydes, TosMIC | Base (e.g., K₂CO₃) | Convergent one-pot synthesis of 5-substituted oxazoles. | nih.gov |

| Green Synthesis | β-Diketone, Hydroxylamine | Ionic Liquid | Environmentally benign, recyclable solvent system. | nih.gov |

Specific Approaches for the Construction of 3-Methyl-1,2-oxazol-5-ol

The synthesis of this compound is most commonly achieved through the cyclization of a β-keto ester with hydroxylamine. acs.orgacs.org This approach is a direct application of the classical condensation strategy for forming the 1,2-oxazole core.

The reaction between hydroxylamine and a β-dicarbonyl compound is the most prevalent method for synthesizing this compound. Specifically, ethyl acetoacetate (B1235776) serves as the key three-carbon carbonyl precursor. ajol.info The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and dehydration to form the heterocyclic ring.

A significant challenge in this synthesis is the formation of the isomeric byproduct, 5-methyl-1,2-oxazol-3-ol (isohymexazol), and the corresponding 5-isoxazolone. acs.orgacs.org The reaction's regioselectivity is highly dependent on the conditions. Research has shown that maintaining the pH at approximately 10 throughout the reaction of β-ketoesters with hydroxylamine, followed by quenching with a strong mineral acid, can lead to good yields of the desired 3-isoxazolol product. cdnsciencepub.com

To circumvent the issue of isomeric byproduct formation, a novel three-step procedure has been developed. acs.orgacs.org This method involves the conversion of a carboxylic acid derivative into an acyl Meldrum's acid. Aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine yields an N,O-diBoc-protected β-keto hydroxamic acid. Subsequent treatment with hydrochloric acid induces cyclization to the desired 5-substituted 3-isoxazolol without the formation of the 5-isoxazolone byproduct. acs.orgacs.org

In line with the principles of sustainable chemistry, several green synthetic routes for isoxazole (B147169) derivatives have been developed. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. For the synthesis of 3-methyl-4H-isoxazol-5-one, a tautomer of this compound, a simple and efficient procedure involves stirring ethyl acetoacetate and hydroxylamine hydrochloride in an aqueous medium at room temperature without the need for a catalyst. ajol.info

Other green approaches applicable to the synthesis of isoxazole analogs include:

Aqueous Media: Performing multicomponent reactions in water, which is an environmentally benign solvent. nih.govresearchgate.netresearchgate.net

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound radiation to accelerate reactions, often leading to shorter reaction times and higher yields. nih.gov

Eco-friendly Catalysts: Employing biodegradable or inexpensive catalysts such as urea, boric acid, sodium citrate, or biocatalysts like lipase. nih.govresearchgate.net

Agro-Waste Solvents: A protocol for synthesizing 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones uses a combination of an agro-waste catalyst (WEOFPA) and glycerol, a natural-feedstock-derived solvent. nih.gov

Table 2: Comparison of Green Synthesis Protocols for Isoxazole Derivatives

| Protocol | Key Reactants | Catalyst/Solvent System | Key Advantage | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Ethyl acetoacetate, Hydroxylamine HCl | Water (no catalyst) | Catalyst-free, environmentally benign solvent. | ajol.info |

| Multicomponent Reaction | Aldehyde, Ketoester, Hydroxylamine HCl | Urea / Water | Cost-efficient, natural organo-catalyst. | researchgate.net |

| Ultrasound Irradiation | - | - (Catalyst-free) | Shorter reaction time, high yields, mild conditions. | nih.gov |

| Agro-Waste System | Aldehyde, Ethyl acetoacetate, Hydroxylamine HCl | WEOFPA / Glycerol | Use of renewable resources, avoids hazardous solvents. | nih.gov |

Cyclization Reactions Involving Hydroxylamine and Carbonyl Precursors

Regioselectivity and Stereoselectivity in 1,2-Oxazole Synthesis

Controlling the regiochemistry of the 1,2-oxazole ring formation is a critical aspect of its synthesis, particularly when using unsymmetrical precursors. The reaction of hydroxylamine with an unsymmetrical 1,3-diketone or β-keto ester can lead to a mixture of two regioisomers. researchgate.net The outcome can be influenced by factors such as the nature of the substituents and the reaction conditions, including pH. nih.govresearchgate.net A highly regioselective synthesis of 3,4,5-trisubstituted isoxazoles has been achieved through the cyclocondensation of β-enamino diketones with hydroxylamine, where the pre-formed enamine directs the cyclization. researchgate.net Similarly, palladium-catalyzed direct arylation provides excellent regiochemical control, allowing for selective functionalization at either the C-2 or C-5 position by tuning the phosphine (B1218219) ligand and solvent. nih.gov

Stereoselectivity becomes important when chiral centers are present or introduced during the synthesis. Intramolecular Nitrile Oxide Cycloaddition (INOC) is a powerful strategy for controlling stereochemistry, enabling the synthesis of complex, fused heterocyclic systems. nih.gov Stereoselective synthesis has also been reported for related saturated systems, such as the sodium borohydride (B1222165) reduction of 4,5-dihydro-1,2-oxazolium salts to yield tetrahydro-1,2-oxazoles. thieme-connect.com

Advanced Catalyst Systems in Oxazole Annulation Reactions

Modern organic synthesis has seen the development of sophisticated catalyst systems that enable efficient and selective oxazole ring formation (annulation). These catalysts often operate under mild conditions and tolerate a wide range of functional groups.

Table 3: Advanced Catalytic Systems in Oxazole Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium(II) Complexes | Direct C-H Arylation / C-N, C-O Coupling | High regioselectivity; builds complexity from simple precursors. | nih.govacs.org |

| Gold(I) / Gold(III) Complexes | [2+2+1] Annulation / Cycloisomerization | Mild conditions; can be used in heterogeneous, recyclable systems. | acs.orgorganic-chemistry.org |

| Rhodium(II) Complexes | Annulation of Triazoles and Aldehydes | Access to 2,5-diaryl oxazoles via Rh(II)-azavinylcarbene intermediate. | rsc.org |

| Copper(I) / Copper(II) Complexes | Oxidative Annulation / Cyclization | Utilizes O₂ or other oxidants; versatile for various substrates. | rsc.orgresearchgate.net |

| Manganese-based Catalysts | Dehydrogenative Amidation / Oxidation | Sustainable (earth-abundant metal); generates H₂ as a byproduct. | researchgate.netrsc.org |

| Organocatalysts (e.g., DMAP, Urea) | Three-Component Cyclization | Metal-free, inexpensive, and often suitable for green chemistry protocols. | researchgate.net |

These advanced systems include:

Palladium Catalysts: Used for sequential C-N and C-O bond formations from simple amides and ketones via a C-H activation pathway, providing a direct route to substituted oxazoles. acs.org

Gold Catalysts: A heterogeneous phosphine-gold(I) complex has been shown to catalyze a [2+2+1] annulation of alkynes, nitriles, and an oxygen source to yield 2,5-disubstituted oxazoles. acs.org The catalyst can be recovered and recycled multiple times.

Rhodium Catalysts: Rhodium(II) catalysts are effective in promoting the denitrogenative reaction of N-sulfonyl-1,2,3-triazoles to form a key Rh-azavinylcarbene intermediate, which then undergoes a [3+2] cycloaddition with aldehydes. rsc.org

Manganese Catalysts: Sustainable oxazole synthesis has been achieved via a manganese-catalyzed dehydrogenation of amido alcohols, a process that liberates hydrogen gas as the only byproduct. researchgate.net In a different approach, manganese dioxide (MnO₂) is used as a heterogeneous oxidant to convert oxazolines into oxazoles under flow conditions. rsc.org

Spectroscopic and Crystallographic Characterization of 3 Methyl 1,2 Oxazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with advanced techniques, provides detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of 3-Methyl-1,2-oxazol-5-ol and its derivatives provides characteristic signals for the methyl group and protons on the heterocyclic ring. In derivatives of the predominant tautomer, 3-methylisoxazol-5(4H)-one, the methyl protons (CH₃) typically appear as a singlet in the upfield region of the spectrum. For example, in a series of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, the methyl protons consistently resonate around δ 2.26-2.29 ppm. ajol.info Similarly, in (Z)-4-arylmethylene-3-methyl-isoxazol-5(4H)-ones, this singlet is observed at approximately δ 2.31 ppm. orientjchem.org

The proton at position 4 of the isoxazolone ring is highly dependent on its substitution. In unsubstituted 3-methylisoxazol-5(4H)-one, this would be a methylene (B1212753) group (CH₂), expected to show a distinct signal. However, in many studied derivatives, this position is substituted. For instance, in 4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, a singlet corresponding to the vinylic proton (H-vinyl) is observed at δ 7.85 ppm. mdpi.com The presence of a hydroxyl group in the this compound tautomer would give rise to a broad singlet, the chemical shift of which would be sensitive to solvent and concentration. The tautomeric equilibrium can lead to the observation of signals for both forms, or a weighted average, depending on the solvent and temperature. mdpi.com

Table 1: Representative ¹H NMR Data for 3-Methylisoxazol-5-one Derivatives

| Compound | Solvent | CH₃ (δ, ppm) | Ring/Substituent Protons (δ, ppm) | Reference |

| 4-(phenylazo)-3-methyl-4H-isoxazol-5-one | CDCl₃ | 2.26 (s, 3H) | 7.19-7.37 (m, 5H, Ar-H), 12.60 (s, 1H, -NH) | ajol.info |

| (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one | CDCl₃ | 2.31 (s, 3H) | 7.44 (s, 1H, ArCH=), 7.49-7.59 (m, 3H, Ar), 8.35 (dd, 2H, Ar) | orientjchem.org |

| 4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | DMSO-d₆ | 2.28 (s, 3H) | 7.08 (d, 1H, Ar-H), 7.39 (t, 1H, Ar-H), 7.79 (d, 1H, Ar-H), 7.85 (s, 1H, H-vinyl), 7.95 (s, 1H, Ar-H), 9.96 (s, 1H, OH) | mdpi.com |

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For 3-methylisoxazol-5-one derivatives, the methyl carbon (CH₃) signal is typically found at the most upfield position, around δ 10-12 ppm. ajol.infoorientjchem.orgmdpi.com The carbonyl carbon (C=O) of the isoxazolone ring is characteristically observed in the downfield region, generally between δ 164-169 ppm. orientjchem.orgmdpi.com

The carbons of the isoxazole (B147169) ring, C3, C4, and C5 (which is the carbonyl carbon), have distinct chemical shifts. The C3 carbon, attached to the methyl group, resonates around δ 159-162 ppm. orientjchem.orgmdpi.com The C4 carbon's chemical shift is highly variable depending on substitution. In 4-substituted derivatives, this carbon can appear in the range of δ 110-123 ppm. orientjchem.orgmdpi.com

Table 2: Representative ¹³C NMR Data for 3-Methylisoxazol-5-one Derivatives

Advanced NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals. COSY spectra reveal proton-proton couplings, helping to establish the connectivity of proton networks. HSQC spectra correlate directly bonded proton and carbon atoms. While specific advanced NMR studies on the parent this compound are not widely reported, these techniques are routinely used for its derivatives to confirm assignments made from 1D spectra. acs.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of carbon signals. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule. The spectra are sensitive to the molecule's structure and intermolecular interactions. spectroscopyonline.com

For 3-methylisoxazol-5-one derivatives, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum, typically appearing in the range of 1700-1740 cm⁻¹. ajol.infoorientjchem.org For instance, in a series of 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, this band is observed between 1708 and 1739 cm⁻¹. ajol.info The C=N stretching vibration of the isoxazole ring is generally found around 1550-1620 cm⁻¹. orientjchem.org The C-O stretching vibrations also give rise to characteristic bands in the fingerprint region.

Raman spectroscopy provides complementary information to IR spectroscopy. In general, symmetric vibrations and non-polar bonds tend to give stronger signals in Raman spectra. For related heterocyclic systems, theoretical calculations have been used to assign vibrational modes observed in both IR and Raman spectra, providing a detailed understanding of the molecular vibrations. benthamdirect.comnih.gov

Table 3: Key Vibrational Frequencies for 3-Methylisoxazol-5-one Derivatives

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) (IR) | Reference |

| 4-(phenylazo)-3-methyl-4H-isoxazol-5-one | C=O stretch | 1708 | ajol.info |

| C=N stretch | 1570 | ajol.info | |

| C-O stretch | 1277 | ajol.info | |

| (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one | C=O stretch | 1732 | orientjchem.org |

| C=N stretch | 1620 | orientjchem.org |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In the electron impact (EI) mass spectrum of 3-methylisoxazol-5-one, the molecular ion peak (M⁺) would be expected at m/z 99, corresponding to the molecular formula C₄H₅NO₂. nih.govepa.gov

The fragmentation of isoxazole rings often involves characteristic losses. Studies on related isoxazolopyridines have shown that a competitive loss of CO and CH₃CN from the molecular ion is a major fragmentation pathway. researchgate.net The fragmentation of 3-methylisoxazol-5-one itself has been noted as an artifact in the gas chromatography-mass spectrometry (GC-MS) analysis of urine, where it is formed from acetoacetic acid. nih.gov This study identified two trimethylsilyl (B98337) derivatives of the compound, indicating its reactivity during derivatization. High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the identity of the compound. ajol.info

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the parent this compound has not been reported in the searched literature, several crystal structures of its derivatives have been determined. For example, the crystal structure of 4-(4-fluorophenylazo)-3-methyl-4H-isoxazol-5-one has been solved, revealing that the isoxazolone ring contains a double bond between C1 and N1. ajol.info In another example, (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, the isoxazole and hydroxybenzylidene rings are nearly coplanar. nih.govdoaj.org These studies on derivatives confirm the isoxazol-5-one tautomeric form in the solid state and provide valuable insights into the geometry and packing of this heterocyclic system. The lack of a reported crystal structure for the parent compound suggests it may be difficult to crystallize or that it exists as a mixture of tautomers in the solid state under typical conditions.

Table 4: Crystal Data for a Representative 3-Methylisoxazol-5-one Derivative

| Compound | 4-(2-Hydroxybenzylidene)-3-methylisoxazol-5(4H)-one nih.gov |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0172 (12) |

| b (Å) | 6.8620 (9) |

| c (Å) | 17.535 (2) |

| β (°) | 99.962 (2) |

| Volume (ų) | 950.1 (2) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The ultraviolet-visible (UV-Vis) absorption characteristics of the isoxazolone core in this compound are highly dependent on its tautomeric form and the presence of any chromophoric substituents attached to the ring. The parent compound itself has limited study, but extensive research on its derivatives provides significant insight into its electronic transitions.

Detailed research findings on various substituted isoxazolones show that the electronic absorption spectra are sensitive to both the molecular structure and the solvent environment. For instance, studies on 4-arylaminomethylene-3-methylisoxazol-5-ones reveal two primary absorption bands around 235 nm and 355 nm. publish.csiro.au The latter absorption is indicative of an extended conjugated chromophore system. publish.csiro.au The position of these bands can shift based on the polarity of the solvent, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity can cause hypsochromic shifts (to shorter wavelengths) due to intermolecular hydrogen bonding. africaresearchconnects.com

The tautomerism of the isoxazolone ring is a critical factor influencing its UV-Vis spectrum. The compound can exist in multiple forms, such as the keto-amine and enol-imine tautomers, and the equilibrium between them is often solvent-dependent. africaresearchconnects.com In the case of 4-arylhydrazonoisoxazol-5-one derivatives, the ketoamine tautomer is reported to be the predominant form in various solvents. africaresearchconnects.com

For more complex derivatives, such as 3-methyl-4-hetarylazo-5-isoxazolones, the spectra become more intricate. These compounds typically exhibit bands in the UV region and a broad, strong absorption band in the visible region, often between 370 nm and 435 nm. researchgate.net This visible band is assigned to a π-π* transition with significant intramolecular charge transfer (CT) character. researchgate.net One study identified a UV band in the 205-210 nm range for these derivatives, attributing it to a localized π-π* transition within the isoxazolone ring itself. researchgate.net

The photophysical properties of related but distinct compounds, such as 3-amino-5-methylisoxazole (B124983), have been noted to show a single absorption band at 210 nm. researchgate.net While this provides a reference point for a simple isoxazole chromophore, the electronic environment of this compound is different due to the presence of the carbonyl/hydroxyl group at the 5-position.

The table below summarizes representative UV-Vis absorption data for various derivatives of 3-methylisoxazol-5-one, illustrating the influence of substituents on the electronic absorption maxima (λmax).

| Compound | Solvent | Absorption Maxima (λmax) in nm | Reference |

| 4-Anilinomethylene-3-methylisoxazol-5-one | Ethanol | ~235, ~355 | publish.csiro.au |

| 3-Methyl-4-[methyl(3-chlorophenyl)hydrazono]isoxazol-5-one | Not Specified | 243, 390 | rsc.org |

| 3-Methyl-4-hetarylazo-5-isoxazolone (Derivative IV) | Methanol | ~210, ~270, ~400 | researchgate.net |

| 3-Methyl-4-hetarylazo-5-isoxazolone (Derivative IV) | Chloroform | ~275, ~390 | researchgate.net |

| 3-Methyl-4-hetarylazo-5-isoxazolone (Derivative IV) | Dimethylformamide (DMF) | ~275, ~420 | researchgate.net |

Reactivity and Chemical Transformations of 3 Methyl 1,2 Oxazol 5 Ol

Electrophilic Aromatic Substitution Reactions on the Isoxazole (B147169) Ring

The isoxazole ring can undergo electrophilic aromatic substitution, primarily at the C4 position. thieme-connect.de This reactivity is a consequence of the electron-donating effect of the hydroxyl group and the directing influence of the ring nitrogen atoms. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

For instance, the iodination of a related 3-methylisoxazole (B1582632) derivative has been achieved using N-iodosuccinimide in acetonitrile, demonstrating the feasibility of introducing halogens at the 4-position. google.com Similarly, direct chlorination at the C5 position (which would be analogous to the C4 position in the context of electrophilic attack on the ring itself) can be accomplished with N-chlorosuccinimide (NCS) under controlled pH conditions.

The general mechanism for electrophilic substitution involves the attack of an electrophile on the electron-rich isoxazole ring, forming a transient carbocation intermediate. libretexts.org Subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. libretexts.org The choice of reagents and reaction conditions is crucial for achieving high selectivity and yield. libretexts.orgsavemyexams.com

Table 1: Examples of Electrophilic Substitution Reactions on Isoxazole Derivatives

| Reaction Type | Reagent | Product Type | Reference |

| Iodination | N-Iodosuccinimide (NIS) | 4-Iodo-3-methylisoxazole derivative | google.com |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-3-methylisoxazole derivative | |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Nitroisoxazole derivative | savemyexams.com |

Nucleophilic Reactions and Ring-Opening Pathways

The isoxazole ring, particularly in the form of isoxazol-5-ones, is susceptible to nucleophilic attack. This can lead to either substitution at the ring carbons or, more commonly, ring-opening reactions. The presence of the carbonyl group in the tautomeric form, 3-methylisoxazol-5(4H)-one, enhances the electrophilicity of the ring carbons.

Base-catalyzed ring opening of N-substituted 5-isoxazolones has been documented, highlighting the lability of the isoxazole ring under basic conditions. acs.org The reaction of 3-amino-5-methylisoxazole (B124983) with enol ethers proceeds via nucleophilic attack of the amino group, leading to the formation of isoxazolylenamines. lew.ro This demonstrates how nucleophiles can react with substituents on the isoxazole ring, which can in turn influence the ring's stability.

Furthermore, isoxazol-5-ones can undergo ring-enlargement reactions. For example, reaction with nitrile oxides can lead to the formation of 1,3-oxazin-6-ones. rsc.org Copper-catalyzed tandem reactions of 4-arylidene isoxazol-5-ones with enamino esters result in a spiroannulation followed by a ring-opening aromatization to produce pyrrole-2-carboxylic acids. organic-chemistry.orgacs.org These transformations underscore the utility of isoxazol-5-ones as precursors to other heterocyclic systems.

Cycloaddition Reactions and Their Synthetic Utility

3-Methyl-1,2-oxazol-5-ol and its derivatives can participate in cycloaddition reactions, serving as valuable building blocks in organic synthesis. smolecule.com The isoxazole ring itself can be synthesized via a [3+2] cycloaddition (1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene. mdpi.comyoutube.com This approach is fundamental to constructing the isoxazole core.

Isoxazoles can also act as dienophiles or dienes in Diels-Alder reactions. For example, microwave-assisted multicomponent reactions in water involving 3-methylisoxazol-5-amine have been used to synthesize pyrimidinespiroisoxazolo[5,4-b]pyridines, where a hetero-Diels-Alder reaction is a key step. nih.gov Photocycloaddition of aldehydes to isoxazoles has also been observed, leading to the formation of bicyclic adducts, although the reactivity is dependent on the substitution pattern of the isoxazole. beilstein-journals.org

The synthetic utility of these cycloaddition reactions is significant, providing access to complex polycyclic and heterocyclic structures from relatively simple starting materials. nih.gov

Metal-Catalyzed Coupling and Functionalization Strategies

Modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, have been applied to functionalize the isoxazole ring. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the ring, greatly expanding the chemical space accessible from this compound.

Palladium-catalyzed direct arylation of oxazoles has been developed with high regioselectivity for either the C2 or C5 position, depending on the solvent and phosphine (B1218219) ligand used. organic-chemistry.org This allows for the introduction of various aryl and heteroaryl groups. Suzuki-Miyaura coupling reactions of chloro-substituted isoxazoles with aryl boronic acids are also a common strategy for C-C bond formation.

Gold-catalyzed reactions have also emerged for the synthesis and functionalization of isoxazolones. researchgate.net For instance, a gold-catalyzed oxidative cross-coupling of N-alkoxypropiolamides with arylboronic acids provides a chemoselective route to 4-aryl-3-(2H)-isoxazolones. researchgate.net Rhodium-catalyzed C-H activation and annulation strategies have also been employed to construct more complex fused heterocyclic systems from isoxazolones. scispace.comrsc.org

Table 2: Examples of Metal-Catalyzed Reactions on Isoxazole Derivatives

| Metal Catalyst | Reaction Type | Product Type | Reference |

| Palladium | Direct Arylation | Aryl-substituted oxazoles | organic-chemistry.org |

| Palladium | Suzuki-Miyaura Coupling | Aryl-substituted isoxazoles | |

| Gold | Oxidative Cross-Coupling | 4-Aryl-3-(2H)-isoxazolones | researchgate.net |

| Rhodium | C-H Activation/Annulation | Fused heterocyclic systems | scispace.comrsc.org |

| Copper | Oxidative Cyclization | Substituted oxazoles | organic-chemistry.org |

Derivatization at the Hydroxyl and Methyl Positions

The hydroxyl and methyl groups of this compound provide additional sites for chemical modification. The hydroxyl group can undergo typical reactions of alcohols, such as oxidation to a carbonyl group or conversion into ethers and esters. smolecule.com For example, derivatization of free carboxyl groups (which could be introduced via oxidation of the methyl group or other synthetic steps) into amides or alkyl esters is a common prodrug strategy. google.com

The methyl group at the C3 position is acidic due to its proximity to the electronegative atoms of the isoxazole ring and can be deprotonated. This allows for functionalization at this position. For example, lithiation of 3,5-disubstituted isoxazoles with butyllithium, followed by reaction with an electrophile like carbon dioxide, can introduce a carboxylic acid group at the methyl position (as an acetic acid derivative) or at the C4 position of the ring. cdnsciencepub.com This reactivity highlights the potential for elaborating the structure of this compound at both the ring and its substituents.

Theoretical and Computational Chemistry Studies of 3 Methyl 1,2 Oxazol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methyl-1,2-oxazol-5-ol. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution, molecular geometry, and bond characteristics.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. DFT methods, such as B3LYP, are widely used due to their balance of accuracy and computational cost. researchgate.netmdpi.com Ab initio methods, like Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net

For molecules like this compound and its tautomers, these calculations are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For instance, studies on related isoxazol-5(4H)-one derivatives have utilized DFT with basis sets like 6-311++G(d,p) to compute structural parameters and predict spectroscopic behavior. researchgate.netresearchgate.net The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. mdpi.com

Table 1: Representative Theoretical Methods and Basis Sets for Studying Oxazole (B20620) Derivatives

| Computational Method | Basis Set | Typical Applications |

|---|---|---|

| Density Functional Theory (B3LYP) | 6-31G(d) | Geometry optimization, reaction mechanisms. bohrium.com |

| Density Functional Theory (B3LYP) | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. mdpi.comresearchgate.net |

| Hartree-Fock (HF) | 6-311+G(d,p) | Initial geometry optimization, comparison with DFT. researchgate.net |

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com

The HOMO-LUMO energy gap (ΔE) is a significant parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive. mdpi.com For derivatives of 3-methylisoxazol-5(4H)-one, HOMO-LUMO analysis has been used to understand their electronic transitions and reactivity. researchgate.net The distribution of HOMO and LUMO across the molecule can identify the likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies (eV) for a Representative Isoxazol-5(4H)-one Derivative

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO | -6.2967 | irjweb.com |

| ELUMO | -1.8096 | irjweb.com |

| Energy Gap (ΔE) | 4.4871 | irjweb.com |

Data for a representative triazine derivative, illustrating the application of HOMO-LUMO calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. This allows for the elucidation of reaction mechanisms and the prediction of reaction kinetics.

For systems related to this compound, computational studies have explored various reactions, including cycloadditions and rearrangements. bohrium.combenthamdirect.com For example, DFT calculations have been used to study the [3+2] cycloaddition reactions of nitrones with allenes to form isoxazolidine (B1194047) derivatives. bohrium.com Such studies determine the activation energies for different possible pathways, revealing the kinetic favorability and selectivity of the reaction. bohrium.com The identification of transition state structures and their corresponding energies provides a quantitative understanding of the reaction barriers. benthamdirect.com

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models can account for these solvent effects, providing a more realistic description of chemical processes in solution. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.comugent.be Explicit solvent models involve including a number of solvent molecules in the calculation, which can be more computationally intensive but may be necessary to capture specific solute-solvent interactions like hydrogen bonding. ugent.be

Studies on tautomerizable heterocycles have shown that solvent polarity can alter the free energy profile of a reaction, affecting reaction rates and product yields. mdpi.comresearchgate.net For this compound, which can exist in different tautomeric forms, the choice of solvent is expected to influence the equilibrium between these forms. Computational modeling of solvent effects can predict these shifts and help in selecting appropriate solvents for specific synthetic applications. mdpi.comcdnsciencepub.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. mdpi.comresearchgate.net These predictions are highly valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

For derivatives of 3-methylisoxazol-5(4H)-one, DFT calculations have been successfully used to simulate IR and NMR spectra. researchgate.netajol.info By comparing the calculated spectra with experimental data, researchers can validate the computed molecular structure and gain a deeper understanding of the vibrational modes and electronic environment of the nuclei. researchgate.net For example, a study on (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one involved the calculation of vibrational frequencies and comparison with experimental IR spectra. researchgate.net

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of a molecule over time, offering insights into its flexibility and dynamic processes. mdpi.com

For a molecule like this compound, MD simulations could be used to explore its conformational landscape, identify stable conformers, and understand the dynamics of its interactions with solvent molecules or biological macromolecules. bohrium.comcore.ac.uk While specific MD studies on this compound are not prevalent in the literature, the methodology is widely applied to organic and biological molecules to understand their behavior at an atomistic level. mdpi.combohrium.com

Structure Activity Relationship Studies and Mechanistic Insights of 3 Methyl 1,2 Oxazol 5 Ol Derivatives

Investigation of Ligand-Target Interactions Through Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target molecule, such as a protein or enzyme. This method provides valuable insights into the structure-activity relationships of drug candidates.

Several studies have employed molecular docking to elucidate the interactions of 3-methyl-1,2-oxazol-5-ol derivatives with their biological targets. For instance, docking studies of benzofuran-isoxazole hybrids have been conducted to understand their antimicrobial activity. researchgate.netnih.gov These studies, using software like Autodock 4.2, have shown good theoretical affinity of these derivatives against microbial enzymes like glucosamine-6-phosphate synthase and aspartic proteinase. nih.gov The binding scores from these simulations help in rationalizing the observed biological activities and guide the design of more potent analogs. researchgate.netnih.gov

In the context of anti-inflammatory activity, molecular docking has been used to investigate the binding of isoxazole-carboxamide derivatives to cyclooxygenase (COX) enzymes. nih.gov One study revealed that a derivative with 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another pushed the 5-methyl-isoxazole ring into the secondary binding pocket of the COX-2 enzyme, leading to ideal binding interactions and significant selectivity. nih.gov Similarly, docking of isoxazole (B147169) derivatives into the active sites of COX-1 and COX-2 has helped to explain their inhibitory mechanisms. nih.govorientjchem.org For example, some 3-phenyl-5-furan isoxazole derivatives showed a higher affinity for COX-1 over COX-2, a crucial factor for their anti-inflammatory profile. nih.gov

Molecular docking has also been instrumental in understanding the anticancer potential of these compounds. Studies on isoxazole derivatives have revealed strong binding interactions with protein receptors like the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2). researchgate.net Furthermore, docking of isoxazolopyridine derivatives with serum albumin transport proteins has been performed to understand their binding affinity and potential for systemic distribution. sciety.org In another study, N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides were docked into the active site of xanthine (B1682287) oxidase to elucidate the enzyme-inhibitor complex formation. bioorganica.com.ua

These computational approaches are often complemented by experimental data to build robust structure-activity relationship (SAR) models. For example, the SAR of isoxazole derivatives as anticancer agents has been investigated, revealing that the presence of electron-withdrawing groups like -F, -Cl, and -Br can enhance cytotoxic effects. nih.gov

Enzymatic Inhibition Studies and Biochemical Pathways

Derivatives of this compound have been shown to inhibit a variety of enzymes, which is central to their therapeutic effects. The isoxazole moiety is a common feature in many enzyme inhibitors, interacting with active sites to modulate their function.

One of the most well-studied enzymatic targets is cyclooxygenase (COX), an enzyme involved in inflammation. rsc.org Isoxazole derivatives have been evaluated for their ability to inhibit both COX-1 and COX-2. nih.govrasayanjournal.co.in For example, certain isoxazole-carboxamide derivatives have shown potent inhibition of COX enzymes, with some compounds exhibiting significant selectivity for COX-2. nih.gov The active metabolite of the isoxazole derivative leflunomide, teriflunomide, is known to inhibit dihydroorotate (B8406146) dehydrogenase, a key mitochondrial enzyme in the de novo synthesis of pyrimidine (B1678525). ijrrjournal.com This inhibition is crucial for its immunosuppressive and anti-inflammatory actions.

In the realm of cancer therapy, isoxazole derivatives have been found to inhibit several key enzymes. These include tyrosine kinases, which are critical for cell signaling and proliferation. nih.gov Some derivatives have also been identified as inhibitors of 17α-hydroxylase/17,20-lyase (CYP17A1), an enzyme involved in androgen biosynthesis, making them potential agents for prostate cancer treatment. nih.gov Additionally, isoxazole compounds have been investigated as inhibitors of xanthine oxidase, an enzyme in purine (B94841) metabolism. bioorganica.com.ua Certain N-(9H-purin-6-yl)-1,2-oxazole-3-carboxamides have demonstrated potent, competitive inhibition of this enzyme. bioorganica.com.ua

The biochemical pathways affected by these derivatives are diverse. By inhibiting COX and lipoxygenase (LOX) enzymes, they interfere with the arachidonic acid cascade, a major pathway in inflammation. rsc.orgrasayanjournal.co.in The inhibition of dihydroorotate dehydrogenase by leflunomide's active metabolite impacts pyrimidine synthesis, which is essential for the proliferation of activated lymphocytes. ijrrjournal.com In cancer, the inhibition of enzymes like histone deacetylase (HDAC), phospholipase A2 (PLA2), and thymidylate synthase (TS) by isoxazole-based compounds disrupts critical cellular processes. nih.gov Some derivatives also target heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability of many proteins required for tumor cell survival. nih.gov

Table 1: Enzymatic Inhibition by Select Isoxazole Derivatives

Broad Spectrum Biological Activities (excluding clinical applications)

Antimicrobial Activity: Mechanistic Investigations

Isoxazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria. rsc.orgresearchgate.net The isoxazole ring itself is a key pharmacophore for this activity, present in drugs like sulfamethoxazole. mdpi.com

Mechanistic investigations suggest that these compounds can act through various pathways. Some derivatives are thought to interfere with the synthesis of the bacterial cell wall by inhibiting enzymes involved in peptidoglycan biosynthesis. Others may disrupt essential metabolic pathways or protein synthesis. ijrrjournal.com For example, some isoxazole-based compounds have been shown to have possible binding interactions with enzymes like elastase in P. aeruginosa and KPC-2 carbapenemase in K. pneumonia. nih.gov

Structure-activity relationship studies have shown that the nature and position of substituents on the isoxazole ring and any attached phenyl rings significantly influence antimicrobial potency. researchgate.net For instance, the introduction of a thiophene (B33073) moiety to the isoxazole ring has been observed to increase antimicrobial activity. mdpi.com In a series of benzofuran-isoxazole hybrids, compounds with strong electron-donating groups (like methoxy) or weak electron-withdrawing groups (like fluoro and chloro) on the phenyl ring of the isoxazole enhanced antibacterial activity. researchgate.net

Antifungal Activity: Biochemical Pathways

Many isoxazole derivatives have also demonstrated significant antifungal properties, particularly against Candida species. rsc.orgmdpi.com The 1,3-thiazole scaffold, when combined with an isoxazole moiety, appears to be crucial for anti-Candida activity. mdpi.com

The antifungal mechanism of these compounds is an area of active investigation. Some derivatives have shown the ability to eradicate biofilms formed by Candida albicans, which is a major virulence factor. mdpi.com This suggests a mechanism that goes beyond simple growth inhibition. While the precise biochemical pathways are not fully elucidated for all derivatives, the structural similarity of some isoxazoles to existing antifungal drugs suggests that they might interfere with fungal cell membrane integrity or essential enzymatic processes. mdpi.com For example, two isoxazole derivatives, PUB14 and PUB17, displayed selective antifungal activity against C. albicans without affecting beneficial bacteria like Lactobacillus sp., pointing towards a targeted mechanism of action. mdpi.com

Anticancer Activity: Cellular Mechanism Exploration

The anticancer potential of isoxazole derivatives is a major focus of research, with studies demonstrating activity against a wide range of cancer cell lines, including those of the breast (MCF-7), prostate (PC-3, DU-145), and colon (HCT116). rsc.orgresearchgate.netespublisher.com

The cellular mechanisms underlying this activity are multifaceted. A primary mechanism is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This can be triggered through the activation of caspases and the modulation of p53 expression levels in cancer cells. researchgate.net Some isoxazole-fused heterocyclic derivatives have been found to inhibit anti-apoptotic proteins like BCL-2, which releases pro-apoptotic proteins and initiates cell death. mdpi.com

Another key mechanism is cell cycle arrest. For example, derivatives of the natural product harmine (B1663883) containing an isoxazoline (B3343090) ring can induce G2/M cell cycle arrest in breast cancer cells by regulating the MAPK and AKT/FOXO3a signaling pathways. espublisher.com

Furthermore, isoxazole compounds act as small molecule inhibitors (SMIs) of various intracellular signaling pathways crucial for cancer cell proliferation and survival. mdpi.commdpi.com They have been shown to inhibit protein kinases, STAT3, and DNA topoisomerases. nih.govmdpi.com Some derivatives also disrupt microtubule formation, which is essential for cell division. mdpi.com

Table 2: Anticancer Activity of Select Isoxazole Derivatives

Anti-inflammatory and Antioxidant Mechanisms

The anti-inflammatory properties of isoxazole derivatives are well-documented. rsc.org The primary mechanism involves the inhibition of key enzymes in inflammatory pathways, namely cyclooxygenase (COX) and lipoxygenase (LOX). rsc.orgrasayanjournal.co.in By blocking these enzymes, the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators, is reduced. rsc.org The active metabolite of leflunomide, for instance, exerts its anti-inflammatory effects by inhibiting dihydroorotate dehydrogenase, thereby suppressing lymphocyte proliferation. ijrrjournal.com In a study on a novel isoxazole derivative, MBO, its anti-inflammatory effect in a gastric ulcer model was mediated through the reduction of pro-inflammatory markers like TNF-α and p-NFkB.

Many isoxazole derivatives also possess significant antioxidant activity. rsc.org This is often evaluated by their ability to scavenge free radicals, such as the DPPH radical. nih.govrasayanjournal.co.in For example, certain isoxazole derivatives synthesized from chalcones showed excellent free radical scavenging characteristics, with some compounds having IC50 values in the range of 63-88 µg/ml. nih.gov Another study on coumarin-isoxazole-pyridine hybrids found that some compounds were potent inhibitors of lipid peroxidation, a process initiated by free radicals. The antioxidant mechanism is believed to stem from the ability of the isoxazole scaffold and its substituents to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage.

Design Principles for Modulating Biological Activity

The biological activity of derivatives based on the this compound scaffold can be systematically modulated through strategic structural modifications. These design principles are derived from extensive SAR studies and guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The core of these principles lies in understanding how changes in substituents on the isoxazole ring and its appended moieties influence interactions with biological targets. u-tokyo.ac.jp

Key design strategies include:

Modification of Ring Substituents: The nature, size, and electronic properties of substituents at various positions of the isoxazole ring are critical determinants of activity. For instance, in a series of pyrimidine derivatives designed as KCa2 channel modulators, replacing a pyrazole (B372694) moiety with an oxazole (B20620) ring was a key step in exploring the SAR. nih.gov Further decoration of an N-benzene ring attached to the core with halogen atoms at specific positions (e.g., 2,5-dichloro or 3,4-dichloro) led to a significant increase in potency, demonstrating the impact of precise substituent placement. nih.gov

Bioisosteric Replacement: This principle involves substituting one atom or group with another that has similar physical or chemical properties to enhance a desired activity or property. u-tokyo.ac.jpacs.org In the context of isoxazole derivatives, a phenyl ring might be replaced with a pyridyl ring to improve kinase inhibition or alter solubility. mdpi.com Similarly, replacing a hydrogen atom with fluorine can enhance metabolic stability and binding affinity due to fluorine's high electronegativity. u-tokyo.ac.jp

Molecular Hybridization: Combining the this compound scaffold with other known pharmacophores is a common strategy to create hybrid molecules with potentially synergistic or novel activities. For example, linking the isoxazole core to a pyrimidine system has been explored for developing anticancer agents. mdpi.com

The following table summarizes research findings on how specific structural modifications to isoxazole-related scaffolds influence biological activity.

Pharmacophore Modeling and Virtual Screening Approaches

In modern drug discovery, computational techniques such as pharmacophore modeling and virtual screening are indispensable tools for identifying and optimizing novel drug candidates. nih.gov These approaches are particularly valuable for exploring the vast chemical space surrounding a core scaffold like this compound.

Pharmacophore Modeling

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.govdovepress.com For derivatives of this compound, a pharmacophore model can be generated based on the structures of known active compounds or from the ligand-binding site of a target protein. dovepress.com

Key pharmacophoric features of the this compound scaffold include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom and the exocyclic oxygen atom of the isoxazole ring.

Hydrogen Bond Donor (HBD): The hydroxyl group at the 5-position (or the ring NH in its tautomeric keto-enol form).

Hydrophobic/Aromatic Features: The methyl group at the 3-position and any aromatic rings attached to the core structure.

These features can be used to build a 3D query for searching chemical databases to find novel molecules that match the pharmacophoric requirements for a given biological activity. nih.gov

Virtual Screening

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov When a pharmacophore model is used as the basis for this search, it is known as ligand-based virtual screening. nih.govnih.gov Alternatively, structure-based virtual screening involves docking candidate molecules into the 3D structure of a target protein. nih.gov

The general workflow for a virtual screening campaign to discover novel derivatives is outlined below. This process efficiently filters millions of compounds down to a manageable number of promising hits for experimental testing. For example, a virtual screening of a natural products database against the SARS-CoV-2 main protease identified a phenol (B47542) derivative containing a 1,2-oxazol-5-yl moiety as a potential hit. nih.gov

The table below illustrates a typical workflow for a virtual screening campaign.

Advanced Applications of 3 Methyl 1,2 Oxazol 5 Ol Derivatives in Chemical Science

Role as Synthetic Intermediates in Organic Synthesis

Derivatives of 3-methyl-1,2-oxazol-5-ol are highly valued as building blocks in organic synthesis due to the isoxazole (B147169) ring's stability and reactivity. The core structure provides a scaffold for constructing more complex molecules through various chemical transformations. Isoxazole compounds are recognized as important intermediates for a wide array of organic reactions. google.comcymitquimica.com

For instance, derivatives such as 4-iodo-3-methylisoxazole-5-formaldehyde are particularly useful. google.com This compound can undergo transition metal-catalyzed coupling reactions, condensation with amines, addition reactions, and reductive amination to synthesize a series of aryl isoxazole derivatives. google.com The synthesis of such intermediates often involves multi-step pathways, including condensation, acylation, and halogenation reactions, starting from simple precursors. google.com The versatility of these compounds makes them key components in the synthesis of pharmaceuticals and other biologically active molecules.

| Derivative Type | Reaction Type | Resulting Product Class | Reference |

|---|---|---|---|

| 4-iodo-3-methylisoxazole-5-formaldehyde | Transition Metal-Catalyzed Coupling | Aryl isoxazole derivatives | google.com |

| 4-iodo-3-methylisoxazole-5-formaldehyde | Condensation with Amines | Schiff bases, heterocyclic systems | google.com |

| (3-Ethyl-1,2-oxazol-5-yl)methanol | Precursor in multi-step synthesis | Biologically active molecules | |

| General Isoxazoles | Various (Oxidation, Reduction, Substitution) | Diverse functionalized molecules | cymitquimica.com |

Applications in Agrochemical Research

A significant application of a this compound isomer, 3-hydroxy-5-methylisoxazole (commonly known as Hymexazol), is in the field of agrochemicals. nih.govfishersci.ca Hymexazol is a systemic soil and seed fungicide used globally to control diseases caused by a variety of soil-borne pathogens. nih.gov It is effective against fungal species such as Fusarium, Aphanomyces, Pythium, and Corticium. nih.gov

Its application spans a wide range of crops, including rice, sugar beets, fodder beets, vegetables, and ornamentals. nih.gov Hymexazol also demonstrates plant growth stimulation activity. fishersci.ca The development of such isoxazole-based fungicides highlights the importance of this chemical class in protecting crops and ensuring food security. nih.gov

| Agrochemical | Target Pathogens | Primary Use | Applicable Crops | Reference |

|---|---|---|---|---|

| Hymexazol (3-Hydroxy-5-methylisoxazole) | Fusarium, Aphanomyces, Pythium, Corticium spp. | Systemic soil and seed fungicide | Rice, sugar beet, fodder beet, vegetables, cucurbits, ornamentals | nih.gov |

Potential in Material Science and Photonics

Derivatives of this compound are emerging as promising candidates for applications in material science and photonics. The rigid, conjugated structure of certain quinoline-oxazole hybrids makes them suitable for use as electron-transport layers in Organic Light-Emitting Diodes (OLEDs). vulcanchem.com

Furthermore, the photophysical properties of oxazolone (B7731731) derivatives have been studied extensively. researchgate.netacs.org These compounds can exhibit intense absorption and emission spectra, with wavelengths that are often sensitive to the polarity of the solvent. researchgate.net For example, some 5-oxazolone derivatives show strong fluorescence with significant Stokes shifts, a desirable property for molecular fluorophores. researchgate.net Research has demonstrated that by modifying the molecular structure, the absorption and emission maxima can be tuned across the visible spectrum, making them suitable for various optical applications, including as optical amplifiers and modulators. researchgate.netacs.org

| Derivative Class | Absorption Maxima (nm) | Emission Maxima (nm) | Potential Application | Reference |

|---|---|---|---|---|

| Substituted 5-Oxazolones | 350-480 | 390-535 | Fluorophores | researchgate.net |

| 4-(4′-N,N-dimethylbenzylidene)-2-phenyloxazol-5-(4H)-one | ~465 | ~522 | Fluorescent Dyes | researchgate.net |

| N-phenyl-aza-15-crown-5 containing 5-oxazolones | 467-524 | 496-689 | Solvatochromic Probes | researchgate.net |

| Quinoline-oxazole hybrids | Not specified | Not specified (Luminescence efficiency 15–20 cd/A) | OLEDs | vulcanchem.com |

Coordination Chemistry and Metal Complex Formation

The structural features of this compound derivatives, specifically the presence of nitrogen and oxygen heteroatoms, make them excellent ligands for forming coordination complexes with metal ions. vulcanchem.com The hydroxyl and oxazole (B20620) groups can act as chelation sites for transition metals. vulcanchem.com For example, derivatives have been shown to form stable complexes with metals such as copper (Cu²⁺) and iron (Fe³⁺), which have potential applications in catalysis. vulcanchem.com

Research into related oxazoline (B21484) ligands has shown the synthesis of complexes with various divalent metals, including cobalt, nickel, and palladium. researchgate.net A palladium chloride complex with a long-chain alkyl-substituted oxazoline ligand has been characterized and shown to be a useful pre-catalyst for promoting Heck coupling reactions. researchgate.net The formation of such metal complexes, sometimes referred to as chelates, involves the coordination of the ligand to a metal ion at two or more points. google.com These coordination compounds are a significant area of research, with applications ranging from catalysis to the development of new materials with specific magnetic or electronic properties. researchgate.netmdpi.com

Supramolecular Chemistry and Molecular Recognition Studies

The ability of this compound derivatives to participate in non-covalent interactions is central to their application in supramolecular chemistry and molecular recognition. The introduction of specific functional groups can enhance these interactions. For instance, substituting the isoxazole ring with a pyrazole (B372694) introduces additional hydrogen-bonding sites, which can promote the formation of ordered supramolecular assemblies.

Complex derivatives containing multiple heterocyclic rings, such as isoxazole, oxadiazole, and thienopyrimidine, can engage in a variety of intermolecular interactions, leading to diverse supramolecular architectures. evitachem.com These interactions are crucial in the field of molecular recognition, where a host molecule selectively binds to a specific guest. This principle is fundamental in drug design, where a molecule is designed to bind to the active site of a biological target like an enzyme. ethz.chresearchgate.net The study of these interactions helps in understanding and designing new materials and biological probes. evitachem.comresearchgate.net

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Synonym/Class |

|---|---|---|

| This compound | C₄H₅NO₂ | 3-Methylisoxazol-5(2H)-one, 5-Hydroxy-3-methylisoxazole |

| Hymexazol | C₄H₅NO₂ | 3-Hydroxy-5-methylisoxazole |

| 4-iodo-3-methylisoxazole-5-formaldehyde | C₅H₄INO₂ | Iodinated isoxazole derivative |

| (3-Ethyl-1,2-oxazol-5-yl)methanol | C₅H₇NO₂ | Oxazole derivative |

| 7-[(4-Chlorophenyl)-[(5-methyl-1,2-oxazol-3-yl)amino]methyl]quinolin-8-ol | C₂₁H₁₇ClN₃O₂ | Quinoline-oxazole hybrid |

| N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine | C₁₃H₁₀N₆O₂S | Complex heterocyclic compound |

| [3-(1-Methyl-1H-pyrazol-4-yl)-1,2-oxazol-5-yl]methanol | C₈H₉N₃O₂ | Pyrazole-substituted oxazole |

Q & A

Q. What analytical methods are validated for quantifying 3-Methyl-1,2-oxazol-5-ol derivatives in research samples?

UV spectrophotometry at λ = 238 nm is a validated method for quantifying derivatives like 3-methyl-1,2,4-triazolyl-5-thioacetate. Validation parameters include specificity (no interference from excipients), linearity (R² > 0.999), and robustness against pH/temperature variations . Calibration curves should use standard reference materials, with precision tested via repeated measurements (RSD < 2%).

Q. How is the crystal structure of this compound derivatives determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, derivatives like 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol are crystallized in monoclinic systems (space group P21/c) with lattice parameters a = 10.2200 Å, b = 14.2289 Å, c = 10.2474 Å, and β = 93.058° . Refinement uses SHELXL , and visualization employs ORTEP-3 .

Q. What synthetic routes are reported for oxazole derivatives like this compound?

Cyclocondensation of hydroxylamine with β-keto esters or ketones under acidic conditions is common. For example, 5-methylisoxazol-3-ol (hymexazol) is synthesized via cyclization of acetylacetone with hydroxylamine, followed by purification via recrystallization . Reaction yields depend on stoichiometry and catalyst (e.g., HCl vs. H₂SO₄).

Advanced Questions

Q. How can tautomeric equilibria in this compound derivatives affect spectroscopic data interpretation?

Tautomerism between oxazole and isoxazole forms can cause discrepancies in NMR or UV-Vis spectra. For example, hymexazol exists as 5-methyl-1,2-oxazol-3-ol and its keto-enol tautomers. Use variable-temperature ¹H NMR in DMSO-d₆ to track proton shifts, and compare with computational models (DFT) to confirm dominant tautomers . Kinetic studies (e.g., dimerization rates in CH₃CN) further clarify stability .

Q. What strategies resolve contradictions in crystallographic data for oxazole derivatives with low-quality crystals?

For twinned or low-resolution data, employ SHELXD for structure solution via dual-space algorithms and SHELXE for density modification . High-angle data (2θ > 50°) improve atomic displacement parameter (ADP) accuracy. Cross-validate with spectroscopic data (e.g., IR carbonyl stretches at ~1700 cm⁻¹) to confirm functional groups .

Q. How do steric and electronic effects influence the biological activity of this compound-based compounds?